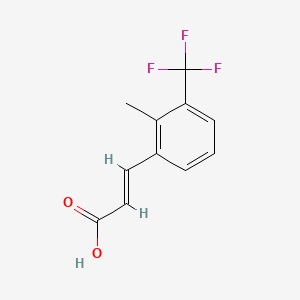
2-Methyl-3-(trifluoromethyl)cinnamic acid
Overview
Description
2-Methyl-3-(trifluoromethyl)cinnamic acid is an organic compound characterized by a cinnamic acid backbone with a methyl group at the 2-position and a trifluoromethyl group at the 3-position
Mechanism of Action
Mode of Action
Cinnamic acid derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators of enzymatic activity .
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Result of Action
It has been noted that certain cinnamic acid derivatives have sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-3-(trifluoromethyl)cinnamic acid . For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)cinnamic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 2-methylbenzene with trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-methyl-3-(trifluoromethyl)benzene.
Cinnamic Acid Formation: The conversion of the hydroxylated product to cinnamic acid through a Knoevenagel condensation reaction involving malonic acid and an aldehyde or ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:
Oxidation: Conversion to 2-methyl-3-(trifluoromethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and heat.
Reduction: LiAlH4, ether solvent, and low temperatures.
Substitution: Concentrated nitric acid (HNO3) or halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Methyl-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Methyl-3-(trifluoromethyl)cinnamic alcohol.
Substitution: Nitro- or halogenated derivatives of the cinnamic acid.
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)cinnamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(Trifluoromethyl)cinnamic acid
3-(Trifluoromethyl)cinnamic acid
2-Methylcinnamic acid
3-Methylcinnamic acid
Properties
IUPAC Name |
(E)-3-[2-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-8(5-6-10(15)16)3-2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOYNGWYVWNFOC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


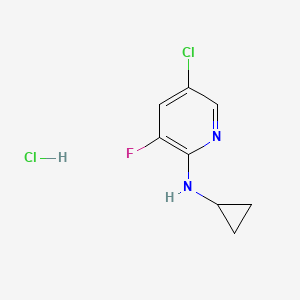
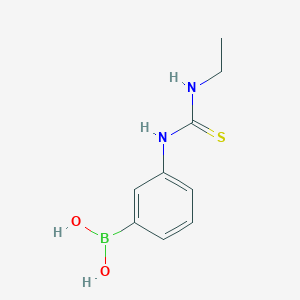
![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)
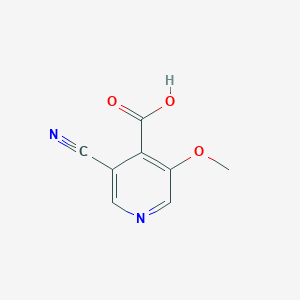
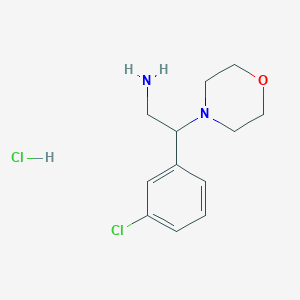
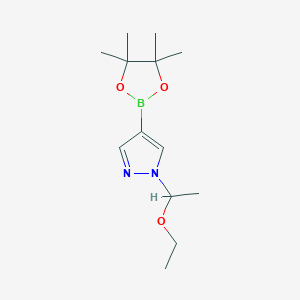
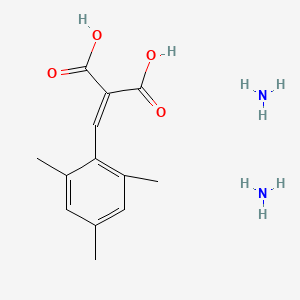
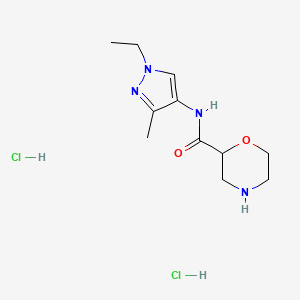
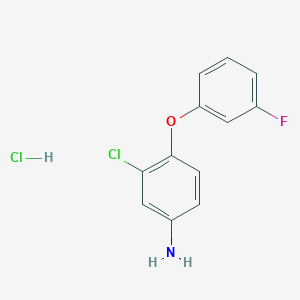
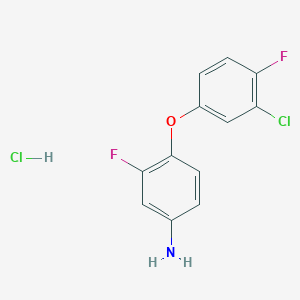
![3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421150.png)
![3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride](/img/structure/B1421151.png)
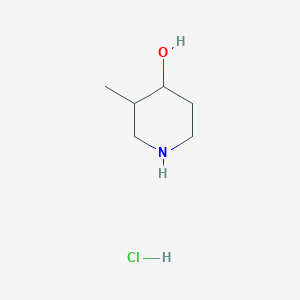
![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)
